

Bicyclo[4.1.0]heptane Derivatives: A Comparative Guide to Their Biological Activities

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Compound of Interest

Compound Name: *Bicyclo[4.1.0]heptan-2-one*

Cat. No.: *B1267762*

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For Researchers, Scientists, and Drug Development Professionals

The bicyclo[4.1.0]heptane scaffold is a privileged structural motif found in numerous biologically active compounds, spanning applications from agriculture to medicine. This guide provides a comparative overview of the biological activities of various bicyclo[4.1.0]heptane derivatives, focusing on their herbicidal, melanin-concentrating hormone receptor 1 (MCHR1) antagonist, and antiviral properties. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows to aid in research and development efforts.

Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A significant application of bicyclo[4.1.0]heptane derivatives is in the development of herbicides. Certain derivatives, particularly those with a triketone functionality, act as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).^[1] HPPD is a critical enzyme in the tyrosine catabolism pathway in plants, which is essential for the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of foliage and eventual plant death.^{[2][3]}

Comparative Herbicidal Activity

The herbicidal efficacy of bicyclo[4.1.0]heptane-2,4-dione derivatives has been demonstrated against various weeds. Structure-activity relationship (SAR) studies have shown that the nature

and position of substituents on the benzoyl ring significantly influence the herbicidal activity and crop safety.

Compound ID	Structure	Target Weeds	Key Findings	Reference
1	3-(4-chloro-2-nitrobenzoyl)bicyclo[4.1.0]heptane-2,4-dione	Broadleaf and grass weeds	Highly active but caused severe damage to corn.	[1]
2	(1R,6R)-3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[4.1.0]heptane-2,4-dione	Broadleaf and grass weeds	Good combination of high herbicidal activity and corn safety.	[1]

Experimental Protocol: 4-HPPD Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of compounds against HPPD, based on a coupled-enzyme assay.[2]

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against HPPD.

Materials:

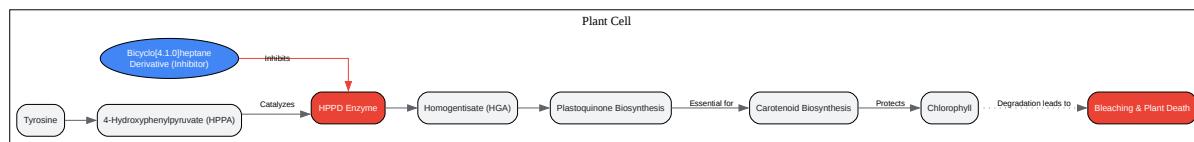
- Recombinant *Arabidopsis thaliana* HPPD (AtHPPD)
- 4-hydroxyphenylpyruvate (HPPA) as the substrate
- Homogentisate 1,2-dioxygenase (HGD) as the coupling enzyme
- FeSO4
- Sodium ascorbate
- HEPES buffer (pH 7.0)

- Test compounds (bicyclo[4.1.0]heptane derivatives)
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing 20 mM HEPES (pH 7.0), 0.1 mM FeSO₄, and 2 mM sodium ascorbate.
- Add a sufficient amount of HGD to the reaction mixture.
- Add varying concentrations of the test compound to the reaction mixture.
- Initiate the reaction by adding a pre-determined concentration of AtHPPD and HPPA.
- Monitor the formation of maleylacetoacetate by measuring the increase in absorbance at 318 nm over time.
- Calculate the initial reaction rates for each concentration of the test compound.
- Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Mechanism of Action Workflow



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Caption: Workflow of HPPD inhibition by bicyclo[4.1.0]heptane derivatives.

MCHR1 Antagonist Activity: A Potential Treatment for Obesity

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis and feeding behavior. Antagonists of the MCH receptor 1 (MCHR1) are being investigated as potential therapeutic agents for the treatment of obesity.^[4]

Bicyclo[4.1.0]heptane and related bicyclo[3.1.0]hexane derivatives have emerged as promising scaffolds for the development of potent and selective MCHR1 antagonists.^{[4][5][6]}

Comparative MCHR1 Antagonist Activity

Researchers have synthesized and evaluated a range of bicyclic derivatives for their MCHR1 binding affinity and functional antagonism. A key challenge in the development of these compounds is mitigating off-target effects, such as hERG liability, which can lead to cardiac toxicity.^[6]

Compound Class	Key Features	MCHR1 Activity	hERG Liability	Reference
Biphenylamine MCHR1 Antagonists	Original lead compounds	Potent	Potential mutagenic liability	[4]
Bicyclo[4.1.0]heptane Derivatives	Replacement for the central phenyl ring	Similar binding mode and activity to biphenylamines	Reduced mutagenic potential	[4]
Bicyclo[3.1.0]hexane and Bicyclo[4.1.0]heptane Derivatives with Polar Heteroaryl Groups	Incorporation of polar groups	Retained MCHR1 activity	Greatly attenuated hERG liabilities	[6]

Experimental Protocols

Objective: To determine the binding affinity (K_i) of test compounds for the MCHR1.

Materials:

- Cell membranes from a stable cell line overexpressing human MCHR1 (e.g., HEK293 cells).
- Radioligand (e.g., $[^{125}\text{I}]\text{-MCH}$).
- Unlabeled MCH for determining non-specific binding.
- Test compounds (bicyclo[4.1.0]heptane derivatives).
- Assay buffer (e.g., 25 mM HEPES, 10 mM MgCl_2 , 2 mM CaCl_2).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate the MCHR1-expressing cell membranes with the radioligand and varying concentrations of the test compound.
- In parallel, incubate membranes with the radioligand and a high concentration of unlabeled MCH to determine non-specific binding.
- Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
- Wash the filters with ice-cold buffer.
- Quantify the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression.
- Calculate the K_i value using the Cheng-Prusoff equation.

Objective: To measure the ability of an antagonist to block MCH-induced increases in intracellular calcium.

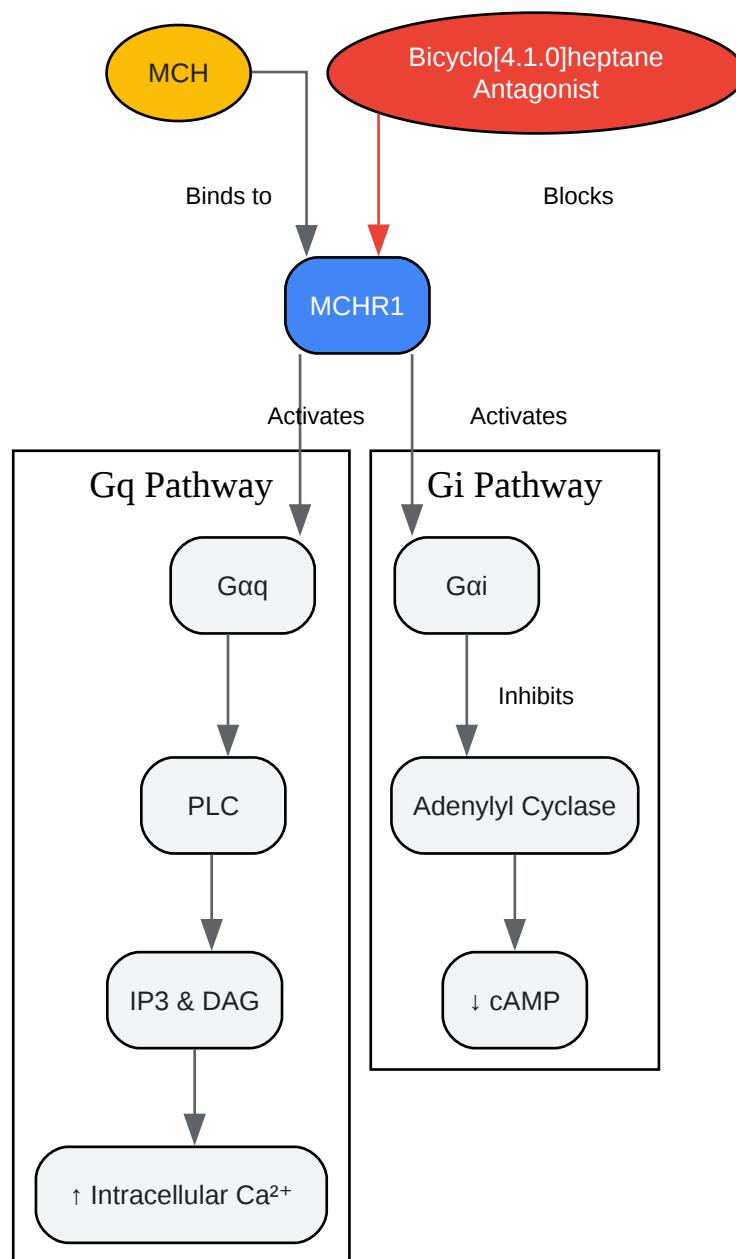
Materials:

- MCHR1-expressing cells (e.g., CHO cells).
- MCH.
- Test compounds.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Fluorometric imaging plate reader (FLIPR).

Procedure:

- Load the MCHR1-expressing cells with a calcium-sensitive dye.
- Pre-incubate the cells with varying concentrations of the test compound.
- Stimulate the cells with a fixed concentration of MCH.
- Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a FLIPR.
- Plot the inhibition of the MCH-induced calcium response against the antagonist concentration to determine the IC₅₀ value.

MCHR1 Signaling Pathway

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Caption: MCHR1 signaling pathways and antagonism by bicyclo[4.1.0]heptane derivatives.

Antiviral Activity: Nucleoside Analogues

Carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane template have been synthesized and evaluated for their antiviral properties. These conformationally locked analogues are designed to mimic natural nucleosides and interfere with viral replication.

Antiviral Activity Data

One study reported the synthesis of two families of enantiomerically pure carbocyclic nucleoside analogues based on a functionalized bicyclo[4.1.0]heptane scaffold. While most of the synthesized compounds did not show significant antiviral activity, one derivative exhibited moderate activity against coxsackie B4 virus.[7][8]

Compound ID	Structure	Virus	EC50	Selectivity Index (SI)	Reference
3d	1,2,3-triazole analogue	Coxsackie B4 virus	9.4 µg/mL	8.4	[7][8]

Experimental Protocol: Antiviral Assay (CPE Inhibition)

The following is a general protocol for assessing the antiviral activity of compounds by measuring the inhibition of the cytopathic effect (CPE).[9]

Objective: To determine the half-maximal effective concentration (EC50) of a test compound against a specific virus.

Materials:

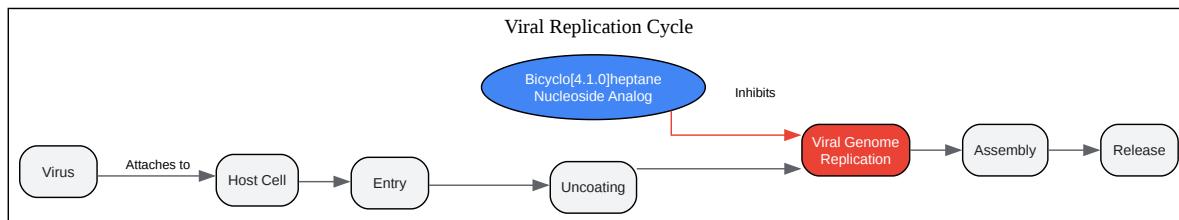
- Host cell line susceptible to the virus (e.g., HeLa cells for coxsackie virus).
- Virus stock.
- Test compounds.
- Cell culture medium.
- Crystal violet solution.
- Microplate reader.

Procedure:

- Seed the host cells in a 96-well plate and allow them to form a confluent monolayer.

- Prepare serial dilutions of the test compound.
- Infect the cells with the virus in the presence of the different concentrations of the test compound.
- Include virus-infected untreated cells (virus control) and uninfected cells (cell control).
- Incubate the plates until the virus control wells show a clear cytopathic effect.
- Fix the cells and stain them with crystal violet.
- Elute the dye and measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
- Calculate the percentage of CPE inhibition for each compound concentration.
- Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC50 value.

Antiviral Mechanism of Action Workflow



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